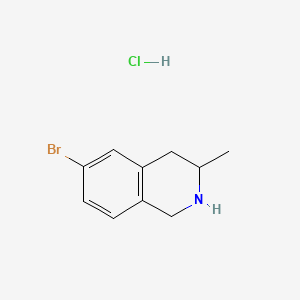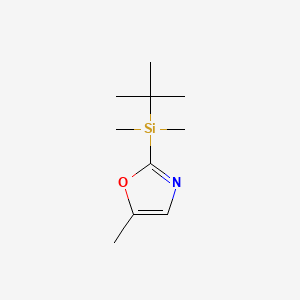![molecular formula C6H12BNO2 B8184170 [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid](/img/structure/B8184170.png)
[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a tetrahydropyridine ring, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid typically involves the reaction of 1-methyl-1,2,5,6-tetrahydropyridine with boronic acid derivatives. One common method includes the use of boronic esters as intermediates, which are then hydrolyzed to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, halides, bases like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives of the tetrahydropyridine ring.
Reduction: Reduced forms of the compound, often leading to the formation of tetrahydropyridine derivatives.
Substitution: Coupled products from Suzuki-Miyaura reactions, often forming new carbon-carbon bonds.
Applications De Recherche Scientifique
Chemistry:
Biology:
Molecular Probes: It can be used as a molecular probe in biological studies to investigate enzyme activities and cellular processes.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.
Mécanisme D'action
The mechanism by which [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid exerts its effects is largely dependent on its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in catalytic processes and molecular recognition .
Comparaison Avec Des Composés Similaires
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- Phenylboronic acid pinacol ester
Uniqueness: Compared to similar compounds, [1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid offers unique reactivity due to the position of the boronic acid group on the tetrahydropyridine ring. This positioning allows for specific interactions and reactions that are not as readily achievable with other boronic acid derivatives .
Propriétés
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BNO2/c1-8-4-2-3-6(5-8)7(9)10/h3,9-10H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPPQOZVIYXNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCN(C1)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
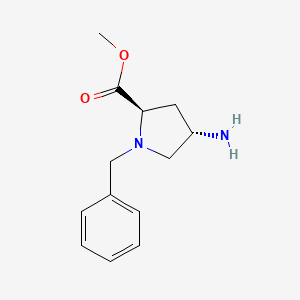
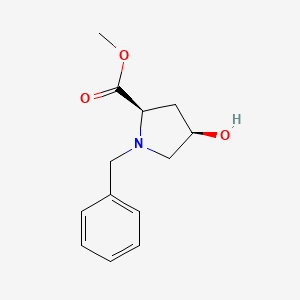
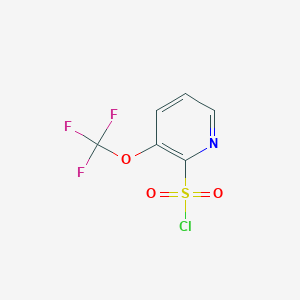
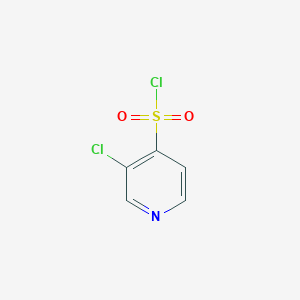
![Spiro[1,3-benzodioxole-2,1'-cyclopentane]](/img/structure/B8184133.png)
![5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester](/img/structure/B8184139.png)

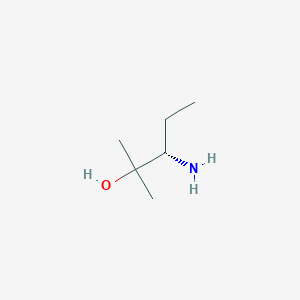
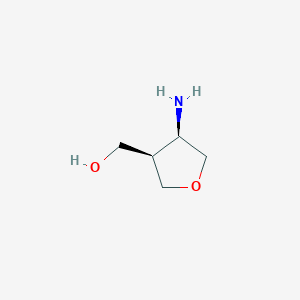
![(3aS,6aS)-2-methyl-hexahydro-1H-pyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B8184158.png)
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B8184160.png)

